7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with distinct substituents at positions 1, 3, 7, and 8. The 1- and 3-methyl groups provide steric stabilization, while the 7-(2-methoxyethyl) moiety enhances hydrophilicity. The 8-((2-methylpiperidin-1-yl)methyl) group introduces a bicyclic amine, influencing receptor binding and pharmacokinetics. This structural framework is common in xanthine analogs, which are studied for their adenosine receptor antagonism and phosphodiesterase inhibition .
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-12-7-5-6-8-21(12)11-13-18-15-14(22(13)9-10-25-4)16(23)20(3)17(24)19(15)2/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTCWQDMRFFHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the 2-methoxyethyl group.
Methylation: Addition of methyl groups at specific positions on the purine ring.
Piperidine Substitution: Attachment of the 2-methylpiperidin-1-yl group.
Each step requires specific reaction conditions, such as the use of strong bases or acids, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it might inhibit a key enzyme involved in a disease process or activate a receptor that triggers a therapeutic response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural features and inferred properties of the target compound with analogs from the evidence:
Key Structural and Functional Insights
Position 7 Substituents
- The target’s 2-methoxyethyl group balances hydrophilicity and flexibility, contrasting with lipophilic chains (e.g., octyl in ) or rigid aryl groups (e.g., in ). This likely improves aqueous solubility while maintaining membrane permeability .
Position 8 Modifications
- Cyclic amines : The target’s 2-methylpiperidine provides a balance of steric bulk and basicity. Piperazine analogs (e.g., ) exhibit higher basicity, which may enhance solubility but reduce blood-brain barrier penetration.
Physicochemical Properties
Biological Activity
7-(2-methoxyethyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 847240-14-6) is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure that may influence its pharmacological properties, including anti-inflammatory and anti-cancer effects. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 349.43 g/mol. The structure includes a purine base modified by various alkyl and piperidine side chains, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 847240-14-6 |
| Molecular Formula | C17H27N5O3 |
| Molecular Weight | 349.43 g/mol |
| SMILES | COCCn1c(CN2CCC(CC2)C)nc2c1c(=O)n(c(=O)n2C)C |
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
- Anticancer Properties : Some studies have indicated potential cytotoxic effects against different cancer cell lines, suggesting its role as a chemotherapeutic agent.
The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways associated with inflammation and cell proliferation. Specific pathways may include:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory genes.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in malignant cells, leading to reduced viability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Study :
- A study conducted on murine models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum after lipopolysaccharide (LPS) stimulation.
- Table 1 : Effect on Cytokine Levels
Cytokine Control (pg/mL) Treatment (pg/mL) TNF-alpha 250 75 IL-6 300 90 -
Anticancer Activity :
- In vitro assays showed that the compound exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells.
- Table 2 : Cytotoxicity Profile
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
